![molecular formula C25H20ClN3O B4960384 N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)
N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole-based compound that has been synthesized with the aim of exploring its potential applications in various fields of research. The compound has been found to possess several interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. The compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when cells are damaged or no longer needed.
Biochemical and Physiological Effects:
N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been found to have several biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to their death. The compound has also been found to inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation. In addition, the compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is its high cytotoxic activity against cancer cells. This makes it a promising candidate for further investigation as an anticancer agent. However, the compound has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One area of interest is the investigation of the compound's potential as an anticancer agent in vivo. Studies have shown promising results in vitro, and further investigation is needed to determine its efficacy in vivo. Another area of interest is the investigation of the compound's potential as an anti-inflammatory agent, which may be beneficial in the treatment of various inflammatory conditions. Finally, the development of more efficient synthesis methods for the compound may be useful in increasing its availability for further research.
Synthesemethoden
The synthesis of N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves the reaction of benzylamine with 4-chlorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 3-phenyl-1H-pyrazole-4-carbaldehyde to form the final product. The synthesis of this compound has been reported in several research articles, and the yield of the reaction has been found to be satisfactory.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been investigated for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that the compound possesses significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c26-22-14-11-20(12-15-22)25-21(18-29(28-25)23-9-5-2-6-10-23)13-16-24(30)27-17-19-7-3-1-4-8-19/h1-16,18H,17H2,(H,27,30)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFUYZOKXSGLY-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-benzyl-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)
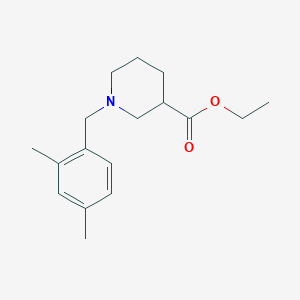
![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)
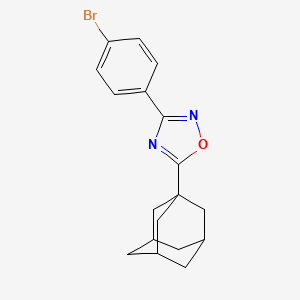
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)
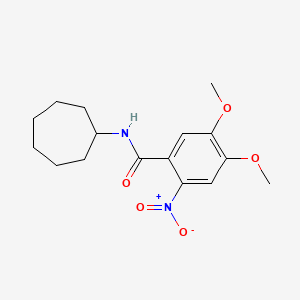
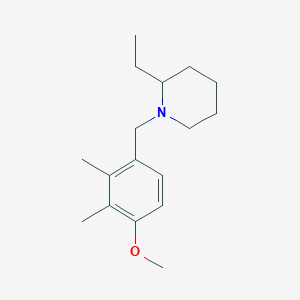
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
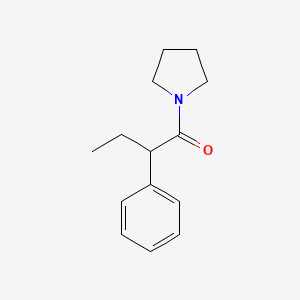
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)